Gomisin U
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Overview
Description
Gomisin U is a natural product belonging to the dibenzocyclooctadiene lignans family, primarily isolated from the Schisandra genus plants. These plants, including Schisandra chinensis, have been traditionally used in various medicinal systems for their myriad health benefits. This compound is known for its unique chemical structure and diverse biological activities, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Gomisin U involves several steps, starting from the extraction of Schisandra chinensis. The primary method includes the use of organic solvents to extract the lignans, followed by chromatographic techniques to isolate this compound. The reaction conditions typically involve mild temperatures and neutral pH to preserve the integrity of the compound.
Industrial Production Methods: Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its extraction and purification processes. advancements in biotechnological methods, such as microbial fermentation and enzymatic synthesis, are being explored to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: Gomisin U undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of deoxygenated derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Gomisin U has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying lignan biosynthesis and metabolism.
Biology: Investigated for its role in cellular processes, including apoptosis and cell cycle regulation.
Medicine: Explored for its potential anticancer, anti-inflammatory, and hepatoprotective properties.
Industry: Used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
Gomisin U is compared with other dibenzocyclooctadiene lignans, such as Gomisin A, Gomisin D, and Schizandrin. While all these compounds share a similar core structure, this compound is unique due to its specific functional groups and biological activities. For instance, Gomisin A is known for its selective inhibition of cytochrome P450 enzymes, whereas Gomisin D exhibits potent antidiabetic and anti-Alzheimer’s properties.
Comparison with Similar Compounds
- Gomisin A
- Gomisin D
- Schizandrin
- Schizandrol
Properties
IUPAC Name |
(9S,10S,11R)-3,4,14,15,16-pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene-5,11-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O7/c1-11-8-13-9-15(24)20(27-4)22(29-6)17(13)18-14(19(25)12(11)2)10-16(26-3)21(28-5)23(18)30-7/h9-12,19,24-25H,8H2,1-7H3/t11-,12-,19+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNANNZAGLCKFOL-SYTFOFBDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(C1C)O)OC)OC)OC)OC)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3[C@@H]([C@H]1C)O)OC)OC)OC)OC)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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